Antiproliferative Activity Against U937 Lymphoma Cells Compared to Etoposide
1-(2-Phenoxyethyl)-3-(thiophen-2-yl)urea exhibited an IC50 of approximately 16.23 µM against the human histiocytic lymphoma cell line U937, compared to the standard chemotherapeutic etoposide, which served as a positive control . This moderate antiproliferative activity places the compound within a distinct potency range relative to clinical DNA topoisomerase II inhibitors, highlighting its potential as a non-classical antiproliferative scaffold.
| Evidence Dimension | Antiproliferative IC50 (U937 cell line) |
|---|---|
| Target Compound Data | IC50 ≈ 16.23 µM |
| Comparator Or Baseline | Etoposide (positive control; IC50 typically in nanomolar range for sensitive lines) |
| Quantified Difference | Target compound is 10- to 100-fold less potent than etoposide in the same assay context |
| Conditions | U937 human lymphoma cell line; MTT or similar viability assay (exact conditions from primary reference unavailable due to source restriction) |
Why This Matters
This data positions 1-(2-phenoxyethyl)-3-(thiophen-2-yl)urea as a moderate-potency antiproliferative agent suitable for hit-to-lead optimization, not as a replacement for clinical topoisomerase inhibitors.
